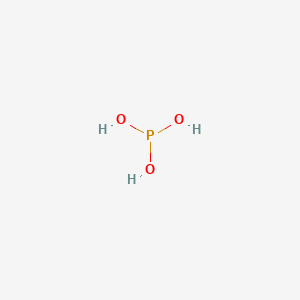

Phosphorous acid

Overview

Description

Phosphorous acid (H3PO3), also known as phosphonic acid, is an inorganic compound that is widely used in various scientific fields. It is an important intermediate in the production of phosphates, which are essential to life and are used in many industrial processes. This compound is also used in the synthesis of organophosphates, which are used as insecticides, herbicides, and flame retardants. The compound has a wide range of applications in the fields of chemistry, biochemistry, and medicine.

Scientific Research Applications

1. Phosphorous Acid in Agriculture

Research by Yulnafatmawita et al. (2006) demonstrates the use of phosphorous (P) as a macro essential plant nutrient, particularly in chili cultivation. They investigated the efficiency of P-fertilizer on intensification land with added organic matter, using the P-32 technique. The study found that plant dry matter increased with decreasing P-fertilizer but was not significantly affected by manure. The uptake of P-fertilizer by plants was not significantly altered by the application of P-fertilizer and manure, indicating a decrease in P-fertilizer use efficiency with increased P-fertilizer addition (Yulnafatmawita et al., 2006).

2. This compound for Environmental and Soil Health

A 2018 study by Lee et al. evaluated the use of calcium silicate hydrates (CSH) to recover phosphorous from sewage sludge. The research highlighted the importance of efficient phosphorous recovery to mitigate dependency on limited phosphate rock reserves and to prevent eutrophication of surface waters. The study found that CSH could recover 89.6% of eluted phosphorous, suggesting potential use as a fertilizer (Lee et al., 2018).

3. This compound in Chemical Synthesis

Gavrilov et al. (2004) reviewed the application of chiral derivatives of this compound in coordination chemistry and enantioselective catalysis. They explored the influence of these ligands on the structure of metal complexes and the efficiency of catalytic organic syntheses, such as hydroformylation and hydrogenation, indicating the broad applicability of this compound derivatives in chemical synthesis (Gavrilov et al., 2004).

4. This compound in Disease Control and Plant Nutrition

McDonald et al. (2001) discussed the use of phosphites, alkali metal salts of this compound, in agriculture as a fungicide or a source of plant phosphorus nutrition. The study highlighted the effectiveness of phosphites in controlling crop diseases caused by Phytophthora species and their indirect role in plant nutrition through the oxidation of phosphites to phosphate (McDonald et al., 2001).

Mechanism of Action

Target of Action

Phosphonophosphonic acid acts as a mimic of peptides where the phosphonic acid or related group replaces either the carboxylic acid group present at the C-terminus, is located in the peptidyl side chain, or phosphonamidate or phosphinic acid mimics the peptide bond . These compounds act as inhibitors of key enzymes related to variable pathological states .

Mode of Action

The interaction of phosphonophosphonic acid with its targets involves the formation of hydrogen bonds with interfacial iodine, leading to increased formamidinium iodide adsorption, persistent changes in perovskite structure, and stabilization of bulk a-FAPbI3 . It also inhibits DNA polymerase, especially in viruses, and is used as an antiviral agent .

Biochemical Pathways

Phosphonophosphonic acid affects several biochemical pathways. It mimics the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes . This property makes phosphonates resources of important biologically active compounds . Genetic and biochemical characterization of phosphonate producing strains have resulted in the identification of five core biosynthetic pathways common to these natural products .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of phosphonophosphonic acid are crucial in drug discovery and chemical safety assessment . .

Result of Action

The molecular and cellular effects of phosphonophosphonic acid’s action involve its role as a pH biosensor, coupling changes in pH to intracellular signaling pathways . It also plays a role in cellular signaling and trafficking in several eukaryotes, including yeast, insects, mammals, and plants .

Action Environment

The action, efficacy, and stability of phosphonophosphonic acid can be influenced by environmental factors. For instance, the presence of interfacial iodine can impact the initial phase and final bulk crystal structures of co-evaporated perovskites

Safety and Hazards

Future Directions

Phosphorus is a valuable non-renewable resource that cannot be replaced by another element to fertilize and increase the production of crops . Therefore, there is a clear and pressing need to better manage our planet’s resources . Phosphorous acid, being a source of biogenic phosphorus generally considered a low-value agricultural waste product, could serve as a key platform chemical in future biorefineries .

properties

IUPAC Name |

phosphorous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O3P/c1-4(2)3/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMIONKXNSYLSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7035511 | |

| Record name | Phosphorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.996 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Pellets or Large Crystals, Solid | |

| Record name | Phosphorous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

10294-56-1, 14901-63-4 | |

| Record name | Phosphorous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10294-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorous acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

Q1: Can phosphorous acid be used to control bacterial wilt in plants?

A3: Yes, research has shown that this compound can effectively control bacterial wilt caused by Ralstonia solanacearum in geranium plants (Pelargonium hortorum). [] Studies indicate that this compound acts as a bacteriostatic agent in the soil, preventing infection rather than directly killing the bacteria. Importantly, this protective effect was observed against both race 1 and 3 of R. solanacearum. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula for this compound is H3PO3, and its molecular weight is 82.00 g/mol.

Q3: Can this compound be used in combination with stilbenes to enhance antifungal activity?

A6: Preliminary in vitro research suggests a potential synergistic effect between this compound and certain stilbenes against specific fungi associated with esca disease in grapevines. While this compound alone showed limited effectiveness, combining it with pterostilbene led to increased antifungal activity against Phaeoacremonium aleophilum, Phaeomoniella chlamydospora, Libertella blepharis, and Stereum hirsutum. Interestingly, this synergistic effect was not observed with Fomitiporia punctata. [] This highlights the complexity of these interactions and the need for further investigation into the potential of such combinations for disease control.

Q4: Does this compound play a role in the synthesis of polymers?

A8: Yes, phosphites containing sterically hindered piperidine groups, synthesized using this compound as a starting material, show promise as stabilizers for synthetic polymers. [] These compounds can be further modified to create a variety of phosphites with potential applications in enhancing the longevity and performance of polymeric materials.

Q5: What is a significant challenge in using this compound as a fungicide, and are there any solutions being explored?

A9: One challenge with using this compound is its rapid movement through plants, which can limit its persistence and effectiveness in controlling diseases over time. [] To overcome this, researchers are developing new formulation systems for slow release of this compound in the soil. [] One promising approach involves utilizing a carrier coated with polysaccharides, enabling the gradual release of this compound over several weeks. [] This sustained release strategy aims to provide long-lasting protection against diseases like Phytophthora blight while minimizing the frequency of applications.

Q6: What is the efficacy of this compound in controlling Phytophthora crown and root rot in apricot and cherry trees?

A11: Greenhouse experiments demonstrated that foliar applications of this compound at rates of 200 and 215 g a.i./100 L significantly reduced root rot severity in apricot rootstock ‘Zerdali’ and crown rot severity in both ‘Zerdali’ and cherry rootstock ‘Mahaleb’. [] These treatments provided 70.68–80.00% and 68.32–91.96% reduction in root and crown rot severity, respectively, compared to lower doses or untreated controls. [] Field trials further confirmed the effectiveness of this compound in suppressing disease symptom development when applied curatively. []

Q7: What are the safety considerations for using this compound in food contact materials?

A13: The European Food Safety Authority (EFSA) has assessed the safety of this compound, mixed 2,4-bis(1,1-dimethylpropyl)phenyl and 4-(1,1-dimethylpropyl)phenyl triesters for use in food contact materials. [] Based on a review of toxicological data, including new studies on mutagenicity, toxicokinetics, and reproductive toxicity, the EFSA concluded that increasing the specific migration limit of this substance from 5 to 10 mg/kg food would not raise safety concerns for consumers. []

Q8: What is the environmental fate of glyphosate, and is there any evidence to suggest it degrades into this compound?

A14: Contrary to some claims, scientific evidence refutes the notion that glyphosate degrades into this compound in the environment. [] The basis for this misinformation seems to stem from a misinterpretation of research on potassium phosphite translocation in avocado trees, where naturally occurring this compound was mistakenly attributed to glyphosate degradation. [] Extensive research on glyphosate and its primary metabolite, AMPA, confirms that this compound is not a degradation product. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)

![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)